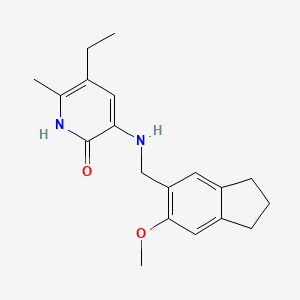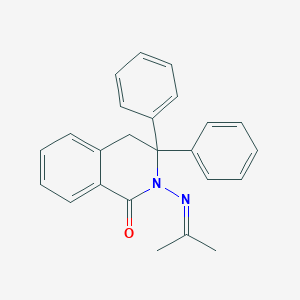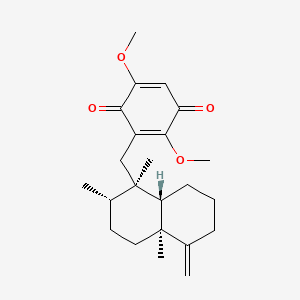
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- is a complex organic compound with a unique structure It is characterized by a cyclohexadiene ring substituted with a naphthalenyl group, which is further modified with methoxy groups
Preparation Methods
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- involves several steps. The synthetic route typically starts with the preparation of the cyclohexadiene ring, followed by the introduction of the naphthalenyl group. The final steps involve the addition of methoxy groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications include its use in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in a biological setting, it may interact with cellular signaling pathways to influence cell behavior .
Comparison with Similar Compounds
Compared to other similar compounds, 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- stands out due to its unique structure and reactivity. Similar compounds include other cyclohexadiene derivatives and naphthalenyl-substituted molecules. the presence of methoxy groups and the specific arrangement of substituents make this compound distinct .
Properties
CAS No. |
121994-56-7 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H32O4/c1-14-8-7-9-19-22(14,3)11-10-15(2)23(19,4)13-16-20(25)18(26-5)12-17(24)21(16)27-6/h12,15,19H,1,7-11,13H2,2-6H3/t15-,19+,22+,23+/m0/s1 |
InChI Key |
CLFBEGTWMQIPNO-OVOQHVDUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



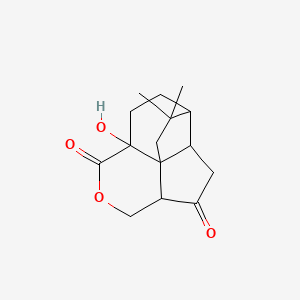



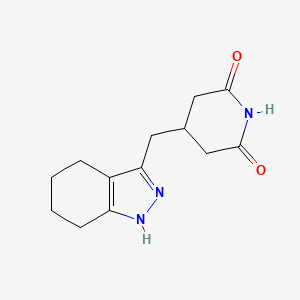
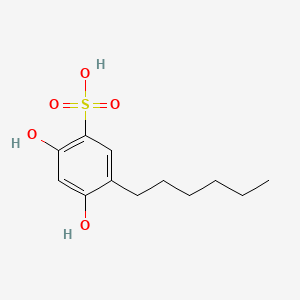
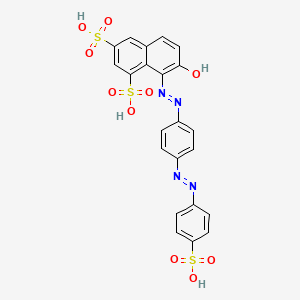
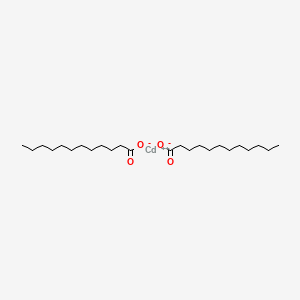

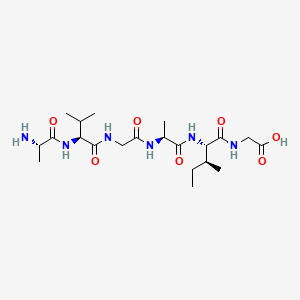
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
